molecular formula C20H31N5O2 B5501102 1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5501102
M. Wt: 373.5 g/mol
InChI Key: WHNQFKBGDMGHIV-UHFFFAOYSA-N
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Description

Complex bipiperidine derivatives, including compounds with pyrazole and pyrrolidinyl groups, represent a significant area of interest in chemical research due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound "1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine" falls within this category, showcasing the importance of detailed synthesis, structural analysis, and property evaluation.

Synthesis Analysis

The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including ring closure reactions, cycloadditions, and functional group transformations. For example, a study by Halim & Ibrahim (2022) discusses the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting methodologies that might be relevant for the bipiperidine derivative synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Understanding the molecular structure of complex compounds is crucial for their functional characterization. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are often employed. For instance, the structural determination and computational analysis of similar compounds provide insights into their stability and reactivity, as seen in the work of Shen et al. (2012), who performed a comprehensive structural and computational study of pyrazole derivatives (Shen et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds can be elucidated through various reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Research on functionalized pyrazolopyridines, for instance, outlines key reactions that could be applicable to the compound (Ravi et al., 2017).

Scientific Research Applications

Molecular Docking and Antimicrobial Activity

Compounds derived from pyrazole and pyridine have been investigated for their potential in molecular docking and antimicrobial activities. For instance, a study involving the synthesis of novel pyridine and fused pyridine derivatives demonstrated their antimicrobial and antioxidant properties. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, indicating potential applications in drug development for targeting specific proteins (Flefel et al., 2018).

Synthesis and Characterization of Ligands

Research has focused on the synthesis and characterization of ligands that could be used in coordination chemistry, highlighting the versatility of pyrazole-based compounds. For example, studies on the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Corrosion Inhibition

Pyrazolopyridine derivatives have also been explored for their application in corrosion inhibition. A study demonstrated the effectiveness of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel in acidic conditions. This application is significant in materials science and engineering, offering solutions to corrosion problems in industrial settings (Dandia et al., 2013).

Anticancer Activity

The synthesis of pyrazole and pyrimidine derivatives and their evaluation for anticancer activities have been a subject of interest. Certain synthesized pyrazolopyridine and pyridopyrimidine derivatives have shown in vitro anti-tumor activities against various human tumor cell lines at low concentrations, suggesting their potential as anticancer agents (Mohamed et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds can be irritants or harmful if ingested, and safety precautions should be taken when handling them .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

[1-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-22-18(6-9-21-22)20(27)24-13-7-17(8-14-24)25-12-4-5-16(15-25)19(26)23-10-2-3-11-23/h6,9,16-17H,2-5,7-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQFKBGDMGHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

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